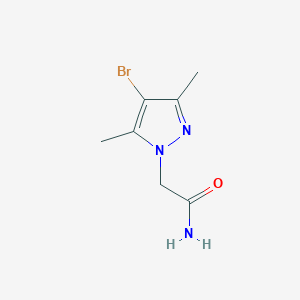

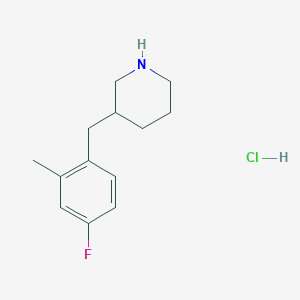

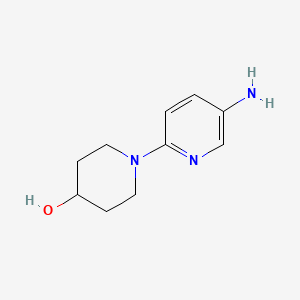

3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperidine followed by further functionalization, such as N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine . This method could potentially be adapted for the synthesis of "3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Piperidine derivatives often exhibit interesting molecular conformations, as seen in the crystal structure of a 1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one, where the piperidin-4-one ring adopts a sofa conformation . The molecular structure of "3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" would likely show similar conformational features, influenced by the substituents on the piperidine ring.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclization and substitution reactions, to yield compounds with different biological activities . The specific chemical reactions that "3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" might undergo would depend on the reactivity of the fluoro-methyl-benzyl moiety and the piperidine nitrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperidine ring . The presence of a fluorine atom and a methyl group in "3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" would affect its polarity, hydrogen bonding capacity, and overall molecular geometry, which in turn would influence its physical and chemical properties.

Relevant Case Studies

While the specific compound "3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" is not discussed in the provided papers, similar piperidine derivatives have been evaluated for their antimicrobial activity , anti-acetylcholinesterase activity , and antagonist activity against 5-HT2 receptors . These studies highlight the potential of piperidine derivatives in pharmaceutical applications, suggesting that "3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride" could also be of interest in similar contexts.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical compound 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is a part of the broader class of arylcycloalkylamines, which includes phenyl piperidines and piperazines, known for their significance in medicinal chemistry. These compounds, particularly those with arylalkyl substituents, play a crucial role in enhancing the potency and selectivity of binding affinity at D2-like receptors, essential for developing antipsychotic agents. The synthetic approach and evaluation of these ligands have been explored to understand their contributions to pharmacophore groups, highlighting their potential in drug discovery for treating neuropsychiatric disorders (Sikazwe et al., 2009).

Pharmacological Significance

The pharmacological exploration of compounds related to 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride reveals their importance in understanding receptor-ligand interactions, especially in the context of D2-like receptors. These interactions are pivotal in the treatment of disorders such as schizophrenia, Parkinson's disease, and depression. The comprehensive review of these ligands underscores their therapeutic potential, facilitated by structural modifications to improve selectivity and potency at D2-like receptors, indicating a promising avenue for novel neuropsychiatric treatments (Jůza et al., 2022).

Chemical Synthesis and Applications

In the realm of organic synthesis, the methodologies for constructing compounds like 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride are of significant interest. These methods enable the synthesis of complex molecules with potential applications in medicinal chemistry and drug design. For instance, strategies for the synthesis of spiropiperidines, which might include derivatives of the compound , are critical for developing new therapeutic agents. These synthetic approaches allow chemists to explore new dimensions of chemical space, potentially leading to breakthroughs in drug discovery and development (Griggs et al., 2018).

Eigenschaften

IUPAC Name |

3-[(4-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-7-13(14)5-4-12(10)8-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDYMKYYAORCCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588819 |

Source

|

| Record name | 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride | |

CAS RN |

1172955-97-3 |

Source

|

| Record name | 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

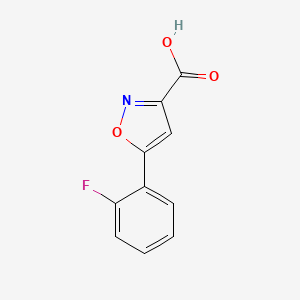

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)